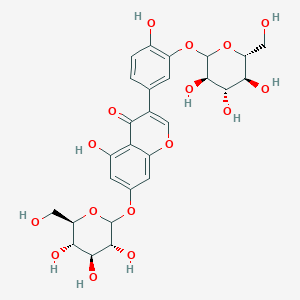

Luteolin-7,3-diglucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H30O16 |

|---|---|

Molecular Weight |

610.5 g/mol |

IUPAC Name |

5-hydroxy-3-[4-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-6-16-20(33)22(35)24(37)26(42-16)40-10-4-13(31)18-15(5-10)39-8-11(19(18)32)9-1-2-12(30)14(3-9)41-27-25(38)23(36)21(34)17(7-29)43-27/h1-5,8,16-17,20-31,33-38H,6-7H2/t16-,17-,20-,21-,22+,23+,24-,25-,26?,27?/m1/s1 |

InChI Key |

WBUYXWBGDDXLJL-NLALPNCQSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of Luteolin 7,3 Diglucoside

Identification in Specific Plant Species

Presence in Artemisia judaica

Luteolin-7,3'-diglucoside has been identified as a constituent of Artemisia judaica. nih.govekb.eg This plant, which is widespread in the deserts and coastal regions of the Mediterranean, has a history of traditional use for various ailments. ekb.eg Phytochemical analyses of Artemisia judaica have revealed the presence of a diverse array of flavonoids, including luteolin (B72000) and its various glycosidic forms. ekb.eg The identification of Luteolin-7,3'-diglucoside in this species contributes to a broader understanding of its chemical profile. nih.govekb.eg

Occurrence in Launaea nudicaulis

The presence of Luteolin-7,3'-diglucoside has also been reported in Launaea nudicaulis. nih.gov Further research has indicated its presence in Launaea capitata as well. nih.gov These findings highlight the distribution of this compound within the Launaea genus.

Isolation from Helichrysum arenarium

Luteolin-7,3'-diglucoside has been isolated from Helichrysum arenarium. nih.gov This discovery is significant as it adds to the list of known botanical sources for this particular flavonoid glycoside.

Detection in Reseda luteola L.

Reseda luteola L., commonly known as weld, is a well-documented source of Luteolin-7,3'-diglucoside. researchgate.netrahtiapp.fimedcraveonline.com This plant has been historically utilized for its yellow dye, with luteolin being the primary color component. wikipedia.org Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD), have been employed to identify and quantify the flavonoid content in Reseda luteola L. researchgate.netmedcraveonline.com These analyses have confirmed the presence of Luteolin-7,3'-diglucoside alongside other flavonoids like luteolin, apigenin, and their various glucosides. researchgate.netmedcraveonline.com The identification process often involves comparing the chromatographic and spectral data of the plant extract with that of an analytical standard of Luteolin-7,3'-diglucoside. mdpi.com

Constituent in Matricaria chamomilla L. (Chamomile) Extracts

Research has identified Luteolin-7,3'-diglucoside as a component of extracts from the flowers of Matricaria chamomilla L., or German chamomile. researchgate.netresearchgate.net Phytochemical investigations of chamomile flower extracts have revealed a complex mixture of phenolic compounds, with Luteolin-7,3'-diglucoside being among the identified constituents. researchgate.net Molecular docking studies have also been conducted to explore the interaction of Luteolin-7,3'-diglucoside with specific biological targets. researchgate.net

Identification in Taraxacum officinale (Dandelion) Leaves

While luteolin and luteolin-7-O-glucoside are well-documented in dandelion flowers, the leaves of Taraxacum officinale are also a source of various flavonoids. wikipedia.orgnih.gov Luteolin 7-gentiobioside has been identified in dandelion, highlighting the presence of complex luteolin glycosides in this plant. foodb.ca

Botanical Distribution Summary

The following table summarizes the presence of Luteolin-7,3'-diglucoside and related compounds in the discussed plant species.

| Plant Species | Compound Identified | Plant Part |

| Artemisia judaica | Luteolin-7,3'-diglucoside | Not specified |

| Launaea nudicaulis | Luteolin-7,3'-diglucoside | Not specified |

| Launaea capitata | Luteolin-7,3'-diglucoside | Not specified |

| Helichrysum arenarium | Luteolin-7,3'-diglucoside | Not specified |

| Reseda luteola L. (weld) | Luteolin-7,3'-diglucoside | Not specified |

| Matricaria chamomilla L. (Chamomile) | Luteolin-7,3'-diglucoside | Flowers |

| Taraxacum officinale (Dandelion) | Luteolin 7-gentiobioside | Not specified |

Chemical Compound Information

A Scientific Review of Luteolin-7,3'-diglucoside

This article provides a detailed examination of the chemical compound Luteolin-7,3'-diglucoside, focusing exclusively on its natural occurrence, botanical distribution, and localization within various plant species.

Extraction and Isolation Methodologies for Luteolin 7,3 Diglucoside

Conventional Extraction Approaches

Conventional extraction methods, primarily utilizing solvents, have been effectively employed to obtain Luteolin-7,3'-diglucoside from plant materials. These methods rely on the solubility of the target compound in various solvent systems.

Research on the primary flavonoids in weld (Reseda luteola L.) has identified optimal conditions for conventional extraction. A study comparing different solvents and temperatures found that a methanol (B129727)/water mixture (80:20 v/v) at boiling temperature for 15 minutes provided the best yield for the main flavonoids, including Luteolin-7,3'-diglucoside. sci-hub.ru Under these conditions, a yield of 0.233% of Luteolin-3',7-diglucoside, based on the dry weight of the plant, was achieved. sci-hub.ru The study demonstrated that extraction at boiling temperature was more efficient, reaching a stable yield in 15 minutes, compared to a 240-minute extraction at room temperature. sci-hub.ru

Another conventional preparative extraction method from dried and ground Reseda luteola involves a two-step process. First, the plant material is defatted by stirring it overnight with a mixture of petroleum ether and methyl tert-butyl ether (MTBE). After removing the initial solvents, the defatted material is then extracted overnight with a 96% alcohol-water solution (8:2) to isolate the flavonoids. mdpi.com

Interactive Data Table: Conventional Extraction of Luteolin-7,3'-diglucoside from Reseda luteola L.

| Parameter | Condition | Yield of Luteolin-7,3'-diglucoside (% of dry plant) | Source |

|---|---|---|---|

| Solvent | Methanol/Water (8:2 v/v) | 0.233% | sci-hub.ru |

| Temperature | Boiling | ||

| Time | 15 minutes | ||

| Solvent | Alcohol/Water (8:2 v/v) | Not Quantified | mdpi.com |

| Pre-treatment | Defatting with Petroleum ether/MTBE | ||

| Time | Overnight |

Advanced Extraction Technologies

To enhance efficiency, reduce solvent consumption, and shorten extraction times, advanced extraction technologies have been developed. While specific studies detailing the application of these methods for Luteolin-7,3'-diglucoside are limited, their successful use for other structurally similar flavonoids from various plant matrices suggests their potential applicability.

Application of Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as accelerated solvent extraction, utilizes solvents at elevated temperatures and pressures, which enhances the solubility and diffusion rate of target compounds. nih.gov This technique has proven effective for extracting flavonoids from diverse plant sources. For instance, PLE has been used to extract flavonoids from spinach, with an ethanol/water mixture being more effective than water alone. nih.gov Optimal flavonoid extraction was achieved at temperatures between 50 to 150°C with the ethanolic solvent. nih.gov Similarly, studies on passion fruit leaves have shown that PLE provides higher yields of total phenolics and flavonoids compared to conventional percolation methods. mdpi.com These examples highlight the potential of PLE as a green and efficient technique for extracting Luteolin-7,3'-diglucoside.

Utilization of Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-Assisted Extraction (UAE) employs acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent. nih.gov This method is recognized for its high efficiency, reduced extraction time, and lower energy consumption compared to traditional techniques. nih.govresearchgate.net UAE has been optimized for the extraction of total flavonoids from numerous plants. For example, in the extraction from Pteris cretica L., UAE yielded five major flavonoids, including luteolin (B72000) and luteolin-7-O-glucoside. nih.gov The optimization of UAE for flavonoids from Lactuca indica demonstrated that it was more efficient than conventional solvent extraction and microwave-assisted extraction. nih.gov Given its effectiveness in extracting related luteolin glycosides, UAE represents a promising advanced technology for the extraction of Luteolin-7,3'-diglucoside.

Chromatographic Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the fractionation and isolation of pure Luteolin-7,3'-diglucoside.

Gel Permeation Chromatography for Fractionation

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is a valuable technique for the initial fractionation of crude extracts. It separates molecules based on their size, making it effective for separating flavonoid glycosides from other compounds of different molecular weights. Sephadex LH-20 is a commonly used stationary phase for this purpose. nih.govnih.gov

While often used as a preliminary separation step, GPC with long-bed columns of Sephadex LH-20 has been shown to have remarkable separation power for congeneric flavonoids. nih.gov In one study, a GPC protocol was established to purify quercetin (B1663063) glycosides from lingonberry juice concentrate after an initial clean-up on HP-20 resin. nih.gov In other research, column chromatography on Sephadex LH-20, eluting with a chloroform-methanol mixture, was used as a final purification step to isolate flavonoids like kaempferol (B1673270) and quercetin from plant extracts. nih.gov These examples demonstrate the utility of GPC in fractionating complex extracts to enrich and separate flavonoid glycosides like Luteolin-7,3'-diglucoside prior to final purification.

Thin-Layer Chromatography (TLC) for Isolation

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used planar chromatography technique for the analysis and isolation of flavonoids. nih.gov High-Performance Thin-Layer Chromatography (HPTLC), an advanced version of TLC, offers greater separation efficiency and is suitable for analyzing crude extracts. nih.gov

Specific HPTLC conditions have been documented for the analysis of Luteolin-3',7-diglucoside from the plant Colocasia esculenta. nih.gov This method provides a clear strategy for the isolation and identification of the compound.

Interactive Data Table: HPTLC Conditions for Luteolin-7,3'-diglucoside

| Parameter | Condition | Source |

|---|---|---|

| Plant Source | Colocasia esculenta | nih.gov |

| Stationary Phase | HPTLC silica (B1680970) gel 60 F254 | |

| Mobile Phase | EtOAc:MeOH:AcOH:FA:H2O (30:1:2:1:3 v/v/v/v/v) | |

| Detection | UV, 366 nm |

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and analysis of Luteolin-7,3'-diglucoside and other related flavonoids from complex mixtures like plant extracts. nih.govconicet.gov.ar This method offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis of non-volatile compounds. conicet.gov.ar The separation is based on the differential distribution of the analyte between a liquid mobile phase and a solid stationary phase. conicet.gov.ar

In the analysis of luteolin and its derivatives, various HPLC configurations are employed. The selection of the mobile phase, which typically consists of water and organic solvents like methanol or acetonitrile (B52724), is crucial. conicet.gov.ar Small amounts of acids such as acetic acid or formic acid are often added to the mobile phase to improve peak shape and resolution. conicet.gov.ar For the analysis of Luteolin-7-O-glucoside, a closely related compound, a common mobile phase is a mixture of methanol and 0.2% phosphoric acid. nih.gov

The choice of the stationary phase, usually packed in a column, is also critical. A phenyl-hexyl column (150 × 4.6 mm, 5.0 μm) has been successfully used to separate luteolin glycosides from biological samples. nih.gov The analysis conditions, including column temperature and injection volume, are optimized to achieve the best separation efficiency. conicet.gov.ar Typical injection volumes for luteolin analysis range from 1 to 20 μL, with the column temperature often maintained between 25 and 30°C. conicet.gov.ar

| Parameter | Condition | Compound Analyzed | Source |

|---|---|---|---|

| Column | Phenyl-hexyl (150 × 4.6 mm, 5.0 μm) | Luteolin-7-O-glucoside | nih.gov |

| Mobile Phase | Methanol-0.2% phosphoric acid (1:1, v/v) | Luteolin-7-O-β-D-glucoside (LGL) | nih.gov |

| Flow Rate | 1.0 mL/min | Luteolin Glycosides | koreascience.kr |

| Detection Wavelength | 350 nm | Luteolin-7-O-β-D-glucoside (LGL) | nih.gov |

| Injection Volume | 1 - 20 μL | Luteolin | conicet.gov.ar |

| Column Temperature | 25 - 30 °C | Luteolin | conicet.gov.ar |

Reversed-Phase HPLC/DAD Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) is a powerful and widely used technique for the analysis of polyphenols, including Luteolin-7,3'-diglucoside. csu.edu.au This method is particularly advantageous because the DAD can acquire the full UV-Vis spectrum of the eluting compounds, aiding in their identification and purity assessment. conicet.gov.arcsu.edu.au Many biophenols, especially flavonoids, have characteristic ultraviolet spectra that make them ideal candidates for DAD detection. csu.edu.au

In RP-HPLC, a non-polar stationary phase, most commonly a C18 column, is used with a polar mobile phase. koreascience.kr A gradient elution system is often employed for complex samples, where the composition of the mobile phase is changed over time to achieve effective separation of compounds with varying polarities. koreascience.kr For instance, a gradient system for analyzing hydroxyluteolin 7-O-glucoside involved a mobile phase of 0.5% acetic acid in water (A) and acetonitrile (B). koreascience.kr The elution started with 95% A, gradually decreasing to 10% A before returning to the initial conditions. koreascience.kr

The DAD records absorbance across a range of wavelengths simultaneously. For luteolin glycosides, detection is often set at specific wavelengths, such as 254 nm or 345 nm, to maximize sensitivity. koreascience.krkoreascience.kr The spectral data is invaluable for distinguishing between isomers. For example, the UV-Vis spectrum can help identify the site of glycosylation on the flavonoid structure. csu.edu.au Luteolin-7-O-glucoside typically shows a maximum absorption (λmax) around 350 nm, whereas glycosylation at other positions, like the 4'-position, results in a different λmax (around 337 nm). csu.edu.au This capability allows for the tentative identification of compounds even when a pure standard is not available. csu.edu.au The combination of retention time and UV spectral data from an RP-HPLC-DAD system provides a high degree of confidence in the identification and quantification of Luteolin-7,3'-diglucoside in various matrices. csu.edu.au

| Parameter | Condition | Compound Analyzed | Source |

|---|---|---|---|

| Column | INNO C18 (25 cm × 4.6 mm, 5 μm) | 6-hydroxyluteolin (B91113) 7-O-glucoside | koreascience.kr |

| Mobile Phase | A: 0.5% acetic acid in water; B: Acetonitrile (ACN) | 6-hydroxyluteolin 7-O-glucoside | koreascience.kr |

| Gradient Elution | 95% A (0 min) → 75% A (20 min) → 50% A (45 min) → 10% A (55 min) → 95% A (65-70 min) | 6-hydroxyluteolin 7-O-glucoside | koreascience.kr |

| Flow Rate | 1.0 mL/min | 6-hydroxyluteolin 7-O-glucoside | koreascience.kr |

| Detection Wavelength | 345 nm | 6-hydroxyluteolin 7-O-glucoside | koreascience.kr |

| Detection Wavelength (General) | 254 nm | Luteolin Glycosides | koreascience.kr |

Structural Elucidation and Advanced Analytical Characterization of Luteolin 7,3 Diglucoside

Chromatographic Methods for Detection and Quantification

HPLC with Photodiode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-DAD) is a cornerstone technique for the analysis of flavonoid glycosides like Luteolin-7,3'-diglucoside. This method separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. koreascience.kr The photodiode array detector then records the ultraviolet-visible (UV-Vis) spectrum of the eluting compounds, which is crucial for identification.

Luteolin (B72000) and its derivatives exhibit characteristic UV spectra. For instance, luteolin derivatives generally show a maximum absorption at approximately 255 nm. nih.gov The specific position of glycosylation can influence the spectrum. While a comprehensive analysis of Luteolin-7,3'-diglucoside specifically was not detailed in the provided results, the methodology for its analysis is well-established. For example, in the analysis of related compounds, a gradient elution system with a mobile phase consisting of 0.5% acetic acid in water and acetonitrile (B52724) is often employed. koreascience.kr The detection wavelength for similar compounds has been set at 345 nm. koreascience.kr The retention time of the compound under specific chromatographic conditions is a key identifier.

The validation of HPLC-DAD methods is critical for accurate quantification. This involves assessing linearity, limits of detection (LOD), and limits of quantification (LOQ). For a related compound, 6-hydroxyluteolin (B91113) 7-O-glucoside, the LOD and LOQ were found to be 3.60 µg/mL and 10.90 µg/mL, respectively, with a calibration curve showing good linearity (r² = 1.0000) in the concentration range of 0.00625-0.1 mg/mL. koreascience.kr

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the metabolite profiling of complex plant extracts and biological samples, enabling the identification of compounds like Luteolin-7,3'-diglucoside. This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.

In a typical LC-MS analysis, after chromatographic separation, the analyte is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For Luteolin-7,3'-diglucoside (C27H30O16, molecular weight: 610.5 g/mol ), the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 609.15 in negative ion mode. nih.govnih.gov

LC-MS data can provide detailed structural information through fragmentation analysis (MS/MS). The fragmentation pattern of the parent ion reveals the nature of the aglycone and the sugar moieties, as well as their linkage positions. For example, the fragmentation of luteolin glycosides often results in a major fragment at m/z 287, corresponding to the luteolin aglycone [Y₀]⁺. nih.gov The loss of sugar units (e.g., 162 u for a hexose) from the parent ion is a key diagnostic feature. nih.gov

A study on beagle dog plasma utilized a UFLC-MS/MS method for the simultaneous determination of several luteolin glycosides, demonstrating the technique's applicability in pharmacokinetic studies. nih.gov The method was validated for linearity, precision, accuracy, and extraction recovery. nih.gov

Integrated HPLC/DAD/MS/MS - ESI Systems

The integration of HPLC, DAD, and tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source provides a powerful and comprehensive analytical platform for the unequivocal identification of flavonoids. This hyphenated technique allows for the simultaneous acquisition of retention time, UV-Vis spectra, and mass spectral data, including fragmentation patterns, from a single chromatographic run. nih.gov

In such a system, the eluent from the HPLC column first passes through the DAD detector and then into the ESI-MS/MS system. ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like flavonoid glycosides, as it typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻).

The analysis of sweet osmanthus leaves by HPLC-DAD-ESI-MS led to the identification of various flavonoids. nih.gov For instance, a compound identified as a luteolin 7-O-diglycoside was characterized based on its UV spectrum (around 255 nm) and its MS data, which showed a major fragment at m/z 287 [Y₀]⁺, corresponding to the luteolin aglycone. nih.gov The relative abundances of fragment ions can also provide information about the interglycosidic linkages. nih.gov

The combination of data from these multiple detectors provides a high degree of confidence in the structural assignment of compounds in complex mixtures. phcogres.com

Computational Approaches in Structural Analysis and Characterization

Computational methods, particularly Density Functional Theory (DFT), offer valuable insights into the molecular properties of flavonoids like luteolin and its derivatives. mdpi.com These approaches can be used to study electronic structure, stability, and reactivity, which are fundamental to understanding their chemical behavior and biological activity. mdpi.com

DFT calculations can predict various molecular properties, such as bond dissociation energies (BDE), which are crucial for assessing antioxidant potential. For the luteolin molecule, the O-H bond in the catechol group (ring B) has been shown to have the lowest BDE, indicating that this moiety is the primary site for free radical scavenging. mdpi.com The structural arrangement of luteolin, with its catechol group, the unsaturation at the C2-C3 bond, and the 4-oxo function, facilitates electron delocalization and contributes to its high antioxidant activity. mdpi.com

While specific computational studies on Luteolin-7,3'-diglucoside were not found in the provided search results, the principles applied to luteolin are extendable to its glycosides. Computational modeling could be used to predict the three-dimensional structure of Luteolin-7,3'-diglucoside, analyze the conformational effects of the glucoside moieties, and calculate its spectral properties, which can then be compared with experimental data for structural validation.

Biosynthesis and Biotransformation of Luteolin 7,3 Diglucoside

Enzymatic Pathways in Planta (General Flavonoid Glycosylation)

The biosynthesis of flavonoid glycosides like Luteolin-7,3'-diglucoside in plants is a multi-step process that begins with the phenylpropanoid pathway. nih.gov The core flavonoid structure, known as the aglycone (in this case, luteolin), is first synthesized. nih.gov The crucial final step in the formation of the glycoside is glycosylation, a process that attaches sugar moieties to the aglycone.

This reaction is primarily catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). researchgate.netpjmonline.org These enzymes transfer a sugar group, most commonly glucose, from an activated sugar donor, such as uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to a specific hydroxyl group on the flavonoid aglycone. pjmonline.orgnih.gov The UGT family is responsible for the vast diversity of flavonoid glycosides found in nature, as different UGTs can exhibit high specificity for both the flavonoid acceptor and the position of glycosylation. researchgate.netnih.gov

The general mechanism for the O-glycosylation of a flavonoid aglycone by a UGT can be summarized as follows:

Flavonoid-OH + UDP-Sugar → Flavonoid-O-Sugar + UDP

For Luteolin-7,3'-diglucoside, this process would involve two sequential glycosylation events, where glucose molecules are attached to the hydroxyl groups at the 7 and 3' positions of the luteolin (B72000) molecule. This is accomplished by specific UGTs that recognize these positions on the luteolin backbone. While the direct biosynthesis of Luteolin-7,3'-diglucoside is a specific process, it follows the general principles of flavonoid glycosylation that enhance the water solubility and stability of the parent aglycone. pjmonline.org

Metabolic Conversion in Biological Systems

Once ingested, Luteolin-7,3'-diglucoside, like other flavonoid glycosides, undergoes extensive metabolism before its constituent parts can be absorbed and utilized by the body. This biotransformation primarily involves the cleavage of the sugar moieties followed by extensive Phase I and Phase II metabolism of the luteolin aglycone.

Hydrolysis of Glycosidic Linkages

The initial and critical step in the metabolism of Luteolin-7,3'-diglucoside is the hydrolysis of its glycosidic bonds to release the free aglycone, luteolin. This process of deglycosylation is largely carried out by enzymes capable of cleaving these sugar linkages.

In humans, this process can begin in the oral cavity. Saliva contains β-glucosidase enzymes, derived from both bacteria and shed epithelial cells, which can rapidly hydrolyze flavonoid glucosides. nih.gov Studies have shown that holding a solution of a flavonoid glucoside in the mouth can result in significant hydrolysis within minutes. nih.gov

Further down the gastrointestinal tract, intestinal microflora play a pivotal role. The human fecal flora contains a variety of bacterial strains, particularly from the Bacteroides genus, that produce enzymes like α-rhamnosidase and β-glucosidase. nih.gov These bacterial enzymes are highly efficient at hydrolyzing a wide range of flavonoid glycosides that may escape hydrolysis in the upper digestive system. nih.govfrontiersin.org Enzymatic hydrolysis, often using commercial enzyme preparations like snailase (which contains a mixture of cellulases, pectinases, and glucosidases), is also a standard laboratory method to release flavonoid aglycones from plant extracts for analysis. frontiersin.org

Phase I and Phase II Metabolism

Following hydrolysis, the liberated luteolin aglycone becomes available for absorption and subsequent metabolism, primarily in the intestine and liver. acs.orgacs.org This metabolism consists of Phase I and Phase II reactions, which aim to increase the water solubility of the compound to facilitate its excretion. While some Phase I reactions like hydroxylation can occur, the metabolism of luteolin is dominated by Phase II conjugation reactions. nih.govnih.gov

Glucuronidation is a major Phase II metabolic pathway for luteolin. nih.govacs.org This process involves the covalent attachment of glucuronic acid to the hydroxyl groups of luteolin, catalyzed by UDP-glucuronosyltransferases (UGTs). acs.orgacs.org Several UGT isoforms are involved, with UGT1A1, UGT1A8, and UGT1A9 showing particular activity towards luteolin. nih.gov

Studies using human and rat liver microsomes have identified the primary sites of glucuronidation on the luteolin molecule. acs.orgacs.org The major metabolites formed are Luteolin-7-O-glucuronide and Luteolin-3'-O-glucuronide. acs.orgacs.org Luteolin-4'-O-glucuronide is also formed as a minor metabolite. acs.org The regioselectivity of glucuronidation can vary depending on the specific UGT isoform, the tissue (liver vs. intestine), and the species. nih.gov For instance, in the human liver, UGT1A9 is thought to be significantly involved, while in the intestine, UGT1A1 and UGT1A8 play a more prominent role. nih.gov In some cases, diglucuronides such as Luteolin-3',7-di-O-glucuronide can also be formed. acs.org

Table 1: Major Glucuronidated Metabolites of Luteolin

| Metabolite | Position of Glucuronidation | Key Enzymes Involved | Reference |

| Luteolin-7-O-glucuronide | 7-hydroxyl | UGT1A1, UGT1A9 | nih.govacs.org |

| Luteolin-3'-O-glucuronide | 3'-hydroxyl | UGT1A1, UGT1A9 | nih.govacs.org |

| Luteolin-4'-O-glucuronide | 4'-hydroxyl | UGT Isoforms | acs.org |

| Luteolin-3',7-di-O-glucuronide | 3' and 7-hydroxyls | UGT1A1 | acs.org |

Sulfation is another important Phase II conjugation reaction for luteolin. nih.govnih.gov This pathway involves the transfer of a sulfonate group (SO3-) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the luteolin molecule. This reaction is catalyzed by sulfotransferase (SULT) enzymes.

Luteolin sulfates are found in various plant and marine species. nih.gov In vitro studies using arylsulfotransferase have successfully produced sulfated metabolites of luteolin. acs.orgnih.gov The primary products of these reactions are luteolin-3'-O-sulfate and luteolin-4'-O-sulfate. acs.org Disulfated derivatives, such as Luteolin 7,3′-disulfate, have also been identified. nih.govacs.org The specific position of sulfation can significantly influence the biological properties of the resulting metabolite. nih.gov

Table 2: Identified Sulfated Metabolites of Luteolin

| Metabolite | Position of Sulfation | Method of Identification | Reference |

| Luteolin-3'-O-sulfate | 3'-hydroxyl | Chemoenzymatic Preparation | acs.org |

| Luteolin-4'-O-sulfate | 4'-hydroxyl | Chemoenzymatic Preparation | acs.org |

| Luteolin-7-sulfate | 7-hydroxyl | Isolation from Marine Plant | glpbio.com |

| Luteolin 7,3′-disulfate | 7 and 3'-hydroxyls | Comparative Study | nih.gov |

Methylation is a key metabolic pathway for flavonoids like luteolin that possess a catechol (3',4'-dihydroxyl) structure. nih.govnih.gov The enzyme responsible for this reaction is Catechol-O-methyltransferase (COMT), which is found in high concentrations in the liver and kidneys. jmb.or.kr COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol moiety. nih.govjmb.or.kr

This results in the formation of methylated metabolites such as chrysoeriol (B190785) (luteolin 3'-O-methyl ether) and diosmetin (B1670712) (luteolin 4'-O-methyl ether). nih.gov These methylated forms can then undergo further glucuronidation. nih.gov Studies have shown that there is an interplay between glucuronidation and methylation pathways; inhibiting one pathway can increase the rate of the other, although glucuronidation appears to be the predominant route for luteolin metabolism. nih.gov Luteolin has also been observed to influence methylation processes in cells by affecting the activity of DNA methyltransferases (DNMTs). spandidos-publications.comnih.gov

Table 3: Primary Methylated Metabolites of Luteolin

| Metabolite | Position of Methylation | Key Enzyme Involved | Reference |

| Chrysoeriol | 3'-hydroxyl | Catechol-O-methyltransferase (COMT) | nih.gov |

| Diosmetin | 4'-hydroxyl | Catechol-O-methyltransferase (COMT) | nih.gov |

Identification of Specific Metabolites of Luteolin (e.g., Luteolin-3'-O-β-D-glucuronide, Luteolin-7-O-glucuronide)

Following the administration of luteolin, a number of metabolites are formed and have been identified in various biological samples. Among the most significant are the glucuronide conjugates, which are formed when a glucuronic acid molecule is attached to the luteolin structure. nih.govnih.govnih.gov

Key identified metabolites include:

Luteolin-3'-O-β-D-glucuronide: This metabolite, where the glucuronic acid is attached at the 3'-hydroxyl group, has been identified as a major metabolite of luteolin. nih.govnih.gov In fact, studies in rats have shown that Luteolin-3'-glucuronide (Lut-3'-G) exhibits the highest systemic exposure among various detected metabolites. nih.gov

Luteolin-7-O-glucuronide: Another prominent metabolite is Luteolin-7-O-glucuronide (Lut-7-G), with the glucuronic acid moiety at the 7-hydroxyl position. nih.govnih.gov This metabolite has been detected in rat plasma, liver, kidney, and small intestine. nih.gov

Luteolin-4'-O-glucuronide: Luteolin-4'-glucuronide (Lut-4'-G) has also been identified as a metabolite in in vitro studies and in rat plasma. nih.gov

In addition to these monoglucuronides, diglucuronides and methylated glucuronides have also been identified, highlighting the complexity of luteolin metabolism. nih.govacs.org For instance, after oral administration of luteolin-7-glycoside to laboratory animals, luteolin-diglucuronide and luteolin-glucuronide were found to be the main metabolites in blood plasma. pharmjournal.ru

The table below summarizes some of the key identified metabolites of luteolin.

| Metabolite Name | Abbreviation | Site of Glucuronidation | Reference |

| Luteolin-3'-O-β-D-glucuronide | Lut-3'-G | 3'-hydroxyl group | nih.govnih.gov |

| Luteolin-7-O-glucuronide | Lut-7-G | 7-hydroxyl group | nih.govnih.gov |

| Luteolin-4'-O-glucuronide | Lut-4'-G | 4'-hydroxyl group | nih.gov |

| Luteolin-diglucuronide | - | Multiple hydroxyl groups | pharmjournal.ru |

Role of Glucuronosyltransferases in Luteolin Glycoside Metabolism

The formation of luteolin glucuronides is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govyoutube.com These enzymes play a crucial role in the metabolism of a wide range of substances, including flavonoids like luteolin, by attaching a glucuronic acid molecule to them. youtube.com This process, known as glucuronidation, generally increases the water solubility of the compounds, facilitating their excretion from the body. youtube.com

Different UGT isoforms exhibit varying specificities and efficiencies in metabolizing luteolin. Studies have investigated the activity of various human UGTs in luteolin glucuronidation. acs.orgnih.gov

Key findings on the role of UGTs in luteolin metabolism include:

Isoform Specificity: Research has shown that specific UGT isoforms are responsible for generating different luteolin glucuronides. For example, UGT1A6 and UGT1A9 have been found to primarily produce monoglucuronides. acs.orgnih.gov In contrast, UGT1A1 appears to be a key enzyme in the formation of diglucuronides, such as Luteolin-3',7-O-diglucuronide, through a sequential process. acs.orgnih.gov

Sequential Glucuronidation: The formation of diglucuronides can occur in a stepwise manner. For instance, Luteolin-3',7-diG is thought to be produced from the further glucuronidation of Luteolin-3'-G, a reaction mainly catalyzed by UGT1A1. acs.orgnih.gov

Interplay with other enzymes: The metabolic fate of luteolin is not solely dependent on UGTs. There is a significant interplay with other enzymes like catechol-O-methyltransferases (COMTs). nih.gov The rate of glucuronidation can be influenced by the activity of methylation pathways, and vice versa. nih.gov However, glucuronidation is considered the predominant pathway in luteolin's metabolic disposition. nih.gov

The table below outlines the functions of some specific UGT enzymes in the metabolism of luteolin.

| UGT Isoform | Primary Metabolite(s) Formed | Metabolic Process | Reference |

| UGT1A1 | Diglucuronides (e.g., Luteolin-3',7-diG) | Sequential glucuronidation | acs.orgnih.gov |

| UGT1A6 | Monoglucuronides | Monoglucuronidation | acs.orgnih.gov |

| UGT1A9 | Monoglucuronides | Monoglucuronidation | acs.orgnih.gov |

Pharmacokinetic Investigations of Luteolin 7,3 Diglucoside in Preclinical Animal Models

Intestinal Absorption Mechanisms and Sites (e.g., Rat Everted Intestine Model)

The intestinal absorption of luteolin (B72000) glycosides is a critical determinant of their bioavailability. Studies utilizing the rat everted intestine model have provided significant insights into these mechanisms. Research on Luteolin-7-O-glucoside, a structurally related monoglucoside, demonstrates that the glycoside is not absorbed intact. core.ac.uknih.gov Instead, it undergoes hydrolysis to its aglycone form, luteolin, prior to absorption. core.ac.uknih.gov This deglycosylation is likely carried out by intestinal microflora and enzymes such as lactase phlorizin (B1677692) hydrolase in the small intestine.

Once luteolin is liberated from its sugar moieties, it can be absorbed. The primary sites of absorption for luteolin appear to be the upper parts of the small intestine. frontiersin.org Studies have shown that luteolin is more efficiently absorbed from the duodenum and jejunum compared to the ileum. core.ac.ukfrontiersin.org After passing through the intestinal mucosa, the absorbed luteolin is then subject to immediate metabolism. core.ac.uknih.gov While direct studies on Luteolin-7,3'-diglucoside are limited, the established mechanism for other luteolin glycosides strongly suggests it would also require hydrolysis to luteolin before any significant absorption can occur.

Distribution Profile in Tissues and Organs (e.g., Gastrointestinal Tract, Liver, Kidney, Lung)

Following absorption and first-pass metabolism, luteolin and its metabolites are distributed throughout the body via systemic circulation. frontiersin.org Animal studies investigating the tissue distribution after oral administration of luteolin have identified several key organs where the compound and its metabolites accumulate. doaj.orgresearchgate.net

The highest concentrations are typically found in the gastrointestinal tract, liver, and kidneys, which are the primary sites of absorption and metabolism. researchgate.net Following these, the lungs also show a notable distribution of luteolin and its metabolites. doaj.orgresearchgate.net This distribution pattern suggests that these organs are major sites of both action and elimination for compounds derived from oral Luteolin-7,3'-diglucoside administration. doaj.org For instance, chrysoeriol (B190785), a methylated metabolite of luteolin, has been detected in the lungs, kidney, spleen, muscle, and heart of rats after oral luteolin administration. researchgate.net

| Organ/Tissue | Relative Concentration of Luteolin and Metabolites |

| Gastrointestinal Tract | High |

| Liver | High |

| Kidney | High |

| Lung | Moderate |

| Spleen | Detected |

| Heart | Detected |

| Muscle | Detected |

| Brain | Undetectable |

This table summarizes the general distribution pattern of luteolin and its metabolites in rats as reported in preclinical studies. doaj.orgresearchgate.net

Metabolic Fate and Circulating Metabolite Profile (e.g., Free, Conjugated, Methylated Forms)

The metabolic fate of Luteolin-7,3'-diglucoside is characterized by extensive biotransformation. Upon oral administration of luteolin glycosides, the native compound is often not detected in the bloodstream. pharmjournal.rubohrium.com For example, a study on luteolin-7-glycoside found that the parent compound was absent in the plasma of laboratory animals. pharmjournal.rubohrium.com Instead, the primary circulating forms were identified as luteolin-diglucuronide and luteolin-glucuronide. pharmjournal.rubohrium.com

The metabolism of the liberated luteolin aglycone occurs rapidly and extensively in the intestinal wall and the liver. frontiersin.orgdoaj.org The main metabolic pathways are glucuronidation and methylation, with subsequent sulfation also occurring. doaj.orgnih.gov

Glucuronidation: This is a major metabolic route. Luteolin is converted into various glucuronide conjugates. core.ac.uknih.gov Luteolin-3'-O-glucuronide has been identified as the most abundant metabolite in both plasma and most tissues in rats. doaj.orgresearchgate.net Luteolin monoglucuronide is a main metabolite detected in both rat plasma and human serum. nih.gov

Methylation: Luteolin can be methylated by catechol-O-methyltransferase (COMT) to form chrysoeriol. researchgate.net

Combined Conjugation: The aglycone can undergo multiple transformations, leading to the formation of methylated glucuronides. doaj.org Studies with cultured rat hepatocytes have revealed complex metabolite patterns, including sulfates, methyl sulfates, and combined glucuronide and sulfate (B86663) conjugates. nih.gov

Free, unconjugated luteolin is also present in the plasma after administration, but typically at much lower concentrations than its conjugated metabolites. core.ac.uknih.gov This indicates a significant first-pass effect. researchgate.net

| Metabolite Type | Specific Examples | Detection Site |

| Diglucuronide | Luteolin-diglucuronide | Plasma |

| Monoglucuronide | Luteolin-3'-O-glucuronide, Luteolin-7-O-glucuronide | Plasma, Tissues |

| Methylated | Chrysoeriol | Plasma, Tissues |

| Sulfated | Luteolin sulfates, methyl sulfates | Hepatocytes |

This table presents the major types of metabolites identified in preclinical studies following administration of luteolin or its glycosides. doaj.orgresearchgate.netpharmjournal.rubohrium.comnih.gov

Elimination Pathways (e.g., Biliary Excretion)

The elimination of luteolin and its extensive array of metabolites from the body occurs through several pathways, with biliary excretion playing a dominant role. frontiersin.orgdoaj.org This is particularly true for the conjugated forms of luteolin. doaj.org Metabolites with 7-O-glucuronidation are especially targeted for elimination via bile. doaj.orgresearchgate.net

After being excreted into the bile, these conjugates enter the intestinal lumen where they can be subject to enterohepatic recirculation. This process involves the hydrolysis of the conjugates back to the aglycone by gut microbiota, allowing for reabsorption. Luteolin-3'-O-glucuronide, a primary metabolite, is mainly excreted in the urine. frontiersin.org In contrast, fecal analysis showed no evidence of conjugated metabolites, though a small percentage of the initial dose was recovered as free luteolin. frontiersin.org

Comparative Pharmacokinetics with Luteolin Aglycone and Monoglucosides

The pharmacokinetic profiles of luteolin diglucosides, monoglucosides, and the aglycone exhibit significant differences, primarily related to the initial absorption step.

Luteolin Aglycone: When administered directly, luteolin can be absorbed across the intestinal epithelium, although its bioavailability is limited to around 17.5% due to extensive first-pass metabolism in the intestine and liver. doaj.orgresearchgate.net Following administration, free luteolin, along with its glucuronidated and methylated conjugates, can be detected in plasma. core.ac.uknih.gov

Luteolin Monoglucosides (e.g., Luteolin-7-O-glucoside): These glycosides are not absorbed in their native form. core.ac.uknih.gov They must first be hydrolyzed to luteolin in the intestine. core.ac.uknih.gov Consequently, the compounds appearing in circulation are the same as those from luteolin administration (free luteolin and its metabolites), though the absorption kinetics may differ. core.ac.uk Studies have shown that after administration of luteolin-7-O-glucoside, it was not detected in rat plasma. core.ac.uk

In essence, while the ultimate absorbed molecule is luteolin, the initial glycosidic structure dictates the prerequisite for hydrolysis and influences the subsequent metabolic fate and circulating metabolite profile.

Mechanistic Investigations of Biological Activities of Luteolin 7,3 Diglucoside

Anti-inflammatory Properties and Molecular Targets

Luteolin-7,3'-diglucoside, a flavonoid glycoside, has demonstrated notable anti-inflammatory effects through various molecular mechanisms. These mechanisms involve the modulation of pro-inflammatory mediators, inhibition of inflammatory enzymes, regulation of key signaling pathways, and interaction with immune cells.

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

Luteolin-7,3'-diglucoside has been shown to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.net In lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, a common model for studying inflammation, luteolin-7-O-glucoside, a closely related compound, inhibited the production of NO and PGE2 in a dose-dependent manner. nih.govnih.gov While effective, its inhibitory potency on NO and PGE2 production was found to be less than that of its aglycone form, luteolin (B72000). nih.gov Specifically, the IC50 values for NO and PGE2 inhibition by luteolin-7-O-glucoside were 22.7 µM and 15.0 µM, respectively, compared to 13.9 µM and 7.4 µM for luteolin. nih.gov

The reduction in these inflammatory molecules is a critical aspect of the compound's anti-inflammatory profile, as excessive production of NO and PGE2 is a hallmark of inflammatory conditions. nih.gov

Inhibition of Inflammatory Enzymes (e.g., Inducible Nitric Oxide Synthase, Cyclooxygenase-2)

The suppression of pro-inflammatory mediators by luteolin-7,3'-diglucoside is directly linked to its ability to inhibit the expression of the enzymes responsible for their synthesis. The production of NO and PGE2 is mediated by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.gov

Studies have demonstrated that luteolin-7-O-glucoside significantly suppresses the protein expression of both iNOS and COX-2 in LPS-stimulated RAW 264.7 cells. researchgate.netnih.govresearchgate.net This inhibition occurs at the protein level, as the compound was found to not directly reduce the enzymatic activity of iNOS and COX-2. researchgate.net The downregulation of these enzymes is a key mechanism through which luteolin-7,3'-diglucoside exerts its anti-inflammatory effects. mdpi.com

Regulation of Key Signaling Pathways (e.g., NF-κB, AP-1, MAPK, PI3K-Akt, STAT3)

Luteolin-7,3'-diglucoside modulates several key signaling pathways that are central to the inflammatory response. These include:

NF-κB (Nuclear Factor-kappa B): Luteolin-7-O-glucoside has been shown to impede the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2. nih.govnih.govmdpi.com The inhibitory effect on NF-κB is a significant contributor to its anti-inflammatory properties. nih.gov In contrast to its aglycone, luteolin, which inhibits both NF-κB and AP-1, luteolin-7-O-glucoside's primary action appears to be on the NF-κB pathway. nih.gov

AP-1 (Activator Protein-1): While luteolin effectively suppresses the activation of the AP-1 transcription factor, studies on luteolin-7-O-glucoside have shown that it does not significantly impede AP-1 activation. nih.govnih.gov This indicates a differential mechanism of action between the glycoside and its aglycone form.

MAPK (Mitogen-Activated Protein Kinase): The MAPK signaling pathway is another crucial regulator of inflammation. While research on luteolin demonstrates its ability to inhibit MAPK phosphorylation, specific details on the direct effects of luteolin-7,3'-diglucoside on the various MAPK subfamilies (ERK, JNK, p38) are less defined in the available literature. nih.govmdpi.comnih.gov

PI3K-Akt (Phosphoinositide 3-kinase-Akt): Both luteolin and luteolin-7-O-glucoside have been found to inhibit the phosphorylation of Akt in a dose-dependent manner in LPS-stimulated RAW 264.7 cells. nih.govnih.gov This inhibition of the PI3K-Akt pathway is another mechanism contributing to the compound's anti-inflammatory activity. researchgate.net

STAT3 (Signal Transducer and Activator of Transcription 3): Luteolin-7-O-glucoside has been shown to inhibit the STAT3 pathway. dntb.gov.uanih.govresearchgate.net In human keratinocytes, it was demonstrated to impair the nuclear translocation of phosphorylated STAT3 induced by pro-inflammatory cytokines IL-6 and IL-22. mdpi.comresearchgate.net This inhibition of the JAK/STAT3 pathway is a key mechanism in regulating endothelial inflammation. nih.gov

Interactions with Immune Cell Activation

Luteolin-7,3'-diglucoside interacts with immune cells to modulate the inflammatory response. In LPS-stimulated RAW 264.7 macrophages, treatment with luteolin-7-O-glucoside has been shown to reduce the release of the pro-inflammatory cytokine TNF-α and increase the release of the anti-inflammatory cytokine IL-10. nih.govnih.gov This demonstrates its ability to shift the balance from a pro-inflammatory to an anti-inflammatory state in these immune cells.

Furthermore, in a mouse model, the administration of luteolin, the aglycone of luteolin-7,3'-diglucoside, was found to decrease macrophage infiltration. mdpi.comnih.gov This suggests a potential role for the compound in regulating the recruitment of immune cells to sites of inflammation.

Effects on Vascular Permeability in Animal Models

While direct studies on the effect of luteolin-7,3'-diglucoside on vascular permeability in animal models are limited, research on its aglycone, luteolin, provides some insights. In a mouse model of diet-induced obesity, luteolin treatment was shown to prevent vascular dysfunction. nih.gov It restored the availability of nitric oxide in the endothelium and normalized the structure of blood vessels. nih.gov Luteolin also reduced the levels of the pro-inflammatory cytokine TNF-α in mesenteric arteries, indicating an anti-inflammatory effect within the vasculature. nih.gov These findings suggest that by reducing inflammation and improving endothelial function, luteolin and potentially its glycosides could have a beneficial effect on vascular permeability.

Antioxidant and Cytoprotective Effects

Luteolin-7,3'-diglucoside exhibits significant antioxidant and cytoprotective properties. Its antioxidant capacity has been demonstrated in various in vitro assays, where it showed high activity, sometimes comparable to synthetic antioxidants. nih.govnih.gov This antioxidant activity is attributed to its chemical structure, which allows it to scavenge reactive oxygen species (ROS). mdpi.com

In cellular models, luteolin-7-O-glucoside has been shown to protect cells from oxidative stress-induced damage. For instance, in SH-SY5Y cells, a model for neuronal cells, pretreatment with luteolin-7-O-glucoside prevented mitochondrial membrane depolarization, decreased caspase-3 activity, and inhibited nuclear condensation and fragmentation induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.govnih.gov

Radical Scavenging Activities (e.g., DPPH, ABTS•+)

Luteolin-7,3'-diglucoside demonstrates notable radical scavenging capabilities, a key component of its antioxidant properties. The compound's effectiveness has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging assays.

Studies have shown that luteolin and its glycosides are effective scavengers of free radicals. researchgate.netnih.gov The DPPH radical scavenging assay is a common method used to evaluate the antioxidant activity of compounds. nih.gov Research on luteolin, the aglycone of Luteolin-7,3'-diglucoside, has demonstrated potent DPPH radical scavenging activity. researchgate.netresearchgate.netveterinarypaper.com For instance, luteolin exhibited a maximum scavenging activity of 80% and an IC50 value of 14 μM, which was more potent than the well-known antioxidant ascorbic acid at lower concentrations. researchgate.netresearchgate.net Another study found the IC50 value for DPPH radical scavenging by luteolin to be 13.2 ± 0.18 μM. researchgate.net

Similarly, in the ABTS•+ radical scavenging assay, luteolin has shown superior effects compared to standard antioxidants like BHT and Vitamin C. researchgate.net The IC50 value for luteolin in the ABTS•+ assay was reported to be 17.3 ± 0.82 μM. researchgate.net The addition of a sugar group in the glycosylated form, as in Luteolin-7,3'-diglucoside, is believed to make the compound more polar, potentially increasing its antioxidant activity and its ability to inhibit lipid peroxidation. mdpi.com

Table 1: Radical Scavenging Activity of Luteolin

| Assay | Compound | IC50 Value | Reference |

|---|---|---|---|

| DPPH | Luteolin | 14 µM | researchgate.net |

| DPPH | Luteolin | 13.2 ± 0.18 µM | researchgate.net |

| ABTS•+ | Luteolin | 17.3 ± 0.82 µM | researchgate.net |

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2/HO-1 Pathway)

Luteolin-7,3'-diglucoside and its aglycone, luteolin, can enhance the body's own antioxidant defenses by modulating key signaling pathways. One of the most significant is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.

Luteolin and its glycoside, luteolin-7-O-glucoside, have been found to induce the expression of HO-1, an antioxidant enzyme, through the activation and nuclear translocation of Nrf2. nih.govresearchgate.net This activation of the Nrf2/HO-1 pathway strengthens the antioxidative potential of cells. nih.govresearchgate.net Studies have shown that luteolin can activate this pathway in various cell types, including renal and liver cells, thereby protecting them from oxidative stress-induced injury. nih.govsemanticscholar.org The mechanism involves the upregulation of Nrf2 and its downstream targets, including HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov

Protection Against Oxidative DNA Damage

Oxidative stress can lead to damage of cellular macromolecules, including DNA, which can contribute to mutagenesis and the development of diseases like cancer. Luteolin and its glycosides have demonstrated a protective effect against oxidative DNA damage. Research has indicated that luteolin can actively reduce oxidative DNA damage. researchgate.net Studies using cisplatin, a chemotherapy agent known to induce genotoxicity, have shown that luteolin-7-O-glucoside can reduce this DNA damage in mice. nih.gov

Reduction of Reactive Oxygen Species (ROS) Generation

Luteolin-7,3'-diglucoside contributes to the reduction of intracellular reactive oxygen species (ROS) levels. Luteolin has been shown to have a pro-oxidant effect in certain cancer cells, selectively triggering ROS and leading to apoptosis. nih.gov Conversely, in other contexts, it acts as an antioxidant, reducing ROS generation. For example, luteolin-7-O-glucoside has been shown to inhibit ROS production in endothelial cells. mdpi.com It has also been found to prevent mitochondrial membrane depolarization induced by neurotoxins, which in turn reduces mitochondrial dysfunction and oxidative stress. nih.gov This reduction in ROS is a key aspect of its protective effects against various cellular stressors.

Anticancer and Antiproliferative Mechanisms

In addition to its antioxidant activities, Luteolin-7,3'-diglucoside exhibits anticancer properties through various mechanisms, including the induction of cell cycle arrest.

Induction of Cell Cycle Arrest (e.g., G2/M Phase Arrest)

A crucial mechanism by which luteolin and its glycosides exert their anticancer effects is by halting the proliferation of cancer cells through the induction of cell cycle arrest. Multiple studies have demonstrated that luteolin can induce cell cycle arrest at the G2/M phase in various cancer cell lines, including esophageal, colon, and non-small cell lung cancer cells. oncotarget.comsemanticscholar.orgnih.gov This arrest prevents the cancer cells from proceeding through mitosis, thereby inhibiting their growth.

Specifically, luteolin-7-O-glucoside has been shown to cause G2/M phase arrest in human liver cancer cells (HepG2) and S and G2/M phase arrest in nasopharyngeal carcinoma cells. nih.govresearchgate.net The induction of G2/M arrest is often associated with the modulation of key cell cycle regulatory proteins. For example, in LoVo human colon cancer cells, luteolin-induced G2/M arrest was linked to the inactivation of the cyclin B1/cell division cycle 2 complex. semanticscholar.org

Table 2: Cell Cycle Arrest Induced by Luteolin and its Glycosides

| Compound | Cell Line | Phase of Cell Cycle Arrest | Reference |

|---|---|---|---|

| Luteolin | Esophageal Carcinoma Cells (EC1, KYSE450) | G2/M | oncotarget.com |

| Luteolin | Human Colon Cancer Cells (LoVo) | G2/M | semanticscholar.org |

| Luteolin | Non-small Cell Lung Cancer Cells (A549) | G2/M | nih.gov |

| Luteolin-7-O-glucoside | Human Liver Cancer Cells (HepG2) | G2/M | nih.gov |

| Luteolin-7-O-glucoside | Nasopharyngeal Carcinoma Cells (NPC-039, NPC-BM) | S and G2/M | researchgate.net |

Activation of Apoptotic Signaling Pathways (e.g., Caspase-Independent Pathways)

Luteolin-7,3'-diglucoside, a notable flavonoid, has demonstrated the ability to induce apoptosis in cancer cells through mechanisms that are not reliant on caspases. In human liver cancer cells, it has been observed that Luteolin-7-O-glucoside can trigger apoptosis. researchgate.net This process involves mitochondrial depolarization and is linked to the modulation of the AKT signaling pathway. researchgate.net

Further research into the anti-cancer properties of the related compound, luteolin, has shown that it can induce apoptosis in gastric cancer cells by impairing mitochondrial function. nih.gov This includes disrupting the mitochondrial membrane potential and downregulating the activity of mitochondrial electron transport chain complexes. nih.gov This disruption of mitochondrial integrity leads to the activation of the intrinsic apoptosis pathway. nih.gov While this research was conducted on luteolin, it provides a potential framework for understanding the caspase-independent apoptotic activity of its glycoside derivatives like Luteolin-7,3'-diglucoside.

Modulation of Critical Cancer-Related Pathways

Luteolin-7,3'-diglucoside and its related compounds have been shown to influence several signaling pathways that are crucial in the development and progression of cancer.

PI3K/Akt Pathway: Luteolin and its glycoside form, Luteolin-7-O-glucoside, have been found to inhibit the phosphorylation of Akt in a dose-dependent manner in RAW 264.7 cells stimulated by lipopolysaccharide (LPS). nih.govnih.govresearchgate.net This inhibition of the PI3K/Akt pathway is a key mechanism behind their anti-inflammatory effects. nih.govnih.govresearchgate.net In paclitaxel-resistant esophageal squamous cell carcinoma cells, luteolin has been shown to enhance drug chemosensitivity by downregulating the FAK/PI3K/AKT pathway. semanticscholar.org Furthermore, in glioblastoma cells, luteolin decreases the protein expression levels of phosphorylated Akt in the presence of Epidermal Growth Factor (EGF). nih.gov Luteolin-7-O-glucoside has also been found to induce apoptosis in nasopharyngeal carcinoma cells through the AKT signaling pathway. researchgate.net

STAT3 Pathway: Luteolin-7-glucoside has been shown to inhibit the IL-22/STAT3 pathway. nih.gov It achieves this by impairing the nuclear translocation of activated STAT3, effectively blocking the signaling cascade. nih.gov This action reduces proliferation, acanthosis, and inflammation in keratinocytes and in a mouse model of psoriasis. nih.gov In human umbilical vein endothelial cells (HUVEC), Luteolin-7-O-glucoside has been observed to inhibit the STAT3 pathway, leading to an antiproliferative effect. mdpi.com The parent compound, luteolin, has also been found to decrease inflammation by inhibiting STAT3 in atherosclerosis models. nih.gov

EGFR Pathway: In the context of lung cancer with EGFR-L858R mutations, molecular docking and simulation studies have identified luteolin-7-glucoside as a potential inhibitor of the mutated EGFR kinase. tandfonline.comresearchgate.net It is suggested that luteolin-7-glucoside can form stable interactions with the EGFR-L858R protein. tandfonline.com Additionally, luteolin has been demonstrated to decrease EGFR-mediated cell proliferation in glioblastoma cell lines. nih.gov

Autophagy: Luteolin-7-O-glucoside has been found to upregulate autophagy in H9c2 cells, protecting them from starvation-induced injury. nih.gov This protective effect is mediated by the downregulation of the Akt/mTOR and ERK signaling pathways. nih.gov In human non-small cell lung cancer cells, luteoloside (B190365) induces pro-death autophagy by inhibiting the PI3K/AKT/mTOR/p70S6K signaling pathway. nih.gov

JNK Pathway: In human liver cancer cells (HepG2), the apoptotic effects of Luteolin-7-O-glucoside can be inhibited by a JNK inhibitor. researchgate.net This suggests the involvement of the JNK pathway in the compound's mechanism of inducing apoptosis. researchgate.net While both luteolin and luteolin-7-O-glucoside were shown to inhibit Akt phosphorylation, they did not affect JNK phosphorylation in LPS-stimulated RAW 264.7 cells. nih.gov

Inhibition of Angiogenesis

Research has indicated that Luteolin-7-O-glucoside possesses anti-angiogenic properties. Studies on oral cancer cells have revealed that this compound can significantly inhibit cell migration and invasion. nih.gov The underlying mechanism involves the regulation of matrix metalloproteinase-2 (MMP-2) expression and the extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov By suppressing the p38-mediated increase in MMP-2 expression, Luteolin-7-O-glucoside effectively reduces the metastatic potential of oral cancer cells. nih.gov

Antimicrobial and Antiviral Activities

Antibacterial Effects

Luteolin-7,3'-diglucoside has demonstrated notable antibacterial activity against a range of pathogenic bacteria.

Ureaplasma urealyticum : Studies have shown that Luteolin-3',7-diglucoside can inhibit the activity of both ATCC and clinical strains of Ureaplasma urealyticum. medchemexpress.com

Staphylococcus aureus : The related compound, luteoloside (luteolin-7-glucoside), has been found to protect against inflammation and apoptosis induced by Staphylococcus aureus in uterine tissues. nih.gov It achieves this by inhibiting the TLR2 and NF-κB signaling pathways. nih.gov Luteolin has also been shown to alleviate inflammation induced by S. aureus in bovine mammary epithelial cells by attenuating NF-κB and MAPK activation. nih.gov

Enterococcus faecalis : In a study investigating the effects of Luteolin-7-O-glucoside on intestinal microbiota, Enterococcus faecalis was identified as one of the blaNDM-1-positive bacteria isolated from the intestinal flora of mice. nih.gov The study suggested that Luteolin-7-O-glucoside can modulate the intestinal microbiota and influence the transfer of antibiotic resistance genes. nih.gov

Antifungal Effects

Antiviral Potential

Luteolin-7,3'-diglucoside and its related compounds have shown potential as antiviral agents, particularly against the Dengue virus.

Dengue Virus NS3-NS2B Protease: The Dengue virus NS2B-NS3 protease is a crucial enzyme for viral replication, making it a key target for antiviral drug development. nih.govusc.edu Molecular docking studies have identified luteolin-7-O-glucoside as a potential inhibitor of the Dengue virus serotype 2 (DENV-2) NS2B-NS3 protease, showing strong binding affinities. researchgate.net While luteolin itself has been shown to be a weak non-competitive inhibitor of the recombinant Dengue virus NS2B/NS3 protease, escape mutants of the virus have been mapped to the NS2B protein, suggesting an interaction. nih.gov

Suppression of Biofilm Formation

Scientific literature from the conducted searches does not provide specific evidence on the ability of Luteolin-7,3'-diglucoside to suppress biofilm formation. While extensive research documents the anti-biofilm properties of the aglycone luteolin against various pathogens like Staphylococcus aureus, Candida albicans, and Enterococcus faecalis nih.govnih.govresearchgate.netscienceopen.comresearchgate.net, these findings cannot be directly extrapolated to the diglucoside form. The glycosylation pattern of flavonoids is known to significantly influence their bioavailability and biological activity, meaning the effects of luteolin may not be representative of Luteolin-7,3'-diglucoside.

Enzyme Inhibition and Molecular Target Interactions

There is no specific data available from the performed searches regarding the inhibitory effects of Luteolin-7,3'-diglucoside on acetylcholinesterase. In contrast, studies on Luteolin-7-O-glucoside have demonstrated its ability to inhibit AChE activity. researchgate.netnih.govnih.gov For instance, one study identified an IC₅₀ value of 1.65 µM for Luteolin-7-O-glucoside against AChE. nih.gov Another reported 65 ± 2% inhibition at a concentration of 100 µg/mL. researchgate.net However, this information pertains to the monoglucoside and not the diglucoside.

The inhibitory activity of Luteolin-7,3'-diglucoside against tyrosinase and butyrylcholinesterase has not been specifically documented in the available research. Studies on related compounds show varying effects. Luteolin-7-O-glucoside has been reported to exhibit weak inhibitory activity against both tyrosinase (32 ± 2.4% inhibition) and butyrylcholinesterase (36 ± 3% inhibition) at a concentration of 100 µg/mL. researchgate.net Other research has focused on different derivatives, such as luteolinidin and luteolin 7-sulfate , as tyrosinase inhibitors, but these findings are not applicable to Luteolin-7,3'-diglucoside. nih.govmdpi.com

No direct research was found that investigates the effect of Luteolin-7,3'-diglucoside on DNA methyltransferase 3 (DNMT3). The potential for epigenetic modulation has been explored for other forms of luteolin. Molecular docking studies have identified Luteolin-7-O-glucoside as a promising candidate for inhibiting the DNMT3 protein in Apis mellifera (honeybees), showing a high binding affinity. researchgate.netmaxapress.commaxapress.com Furthermore, the aglycone, luteolin , has been shown to modulate the enzymatic activity of DNMT in human cancer cells. bham.ac.uk These findings highlight a potential area for future research into Luteolin-7,3'-diglucoside.

Specific studies on the inhibition of 5-Lipoxygenase (5-LOX) by Luteolin-7,3'-diglucoside are not available in the conducted search results. The anti-inflammatory mechanisms of luteolin and luteolin-7-O-glucoside have been investigated in the context of inhibiting other inflammatory enzymes like cyclooxygenase-2 (COX-2) and modulating signaling pathways such as NF-κB and PI3K-Akt, but direct data on 5-LOX inhibition by the diglucoside is absent. nih.govnih.gov

There is no available research from the conducted searches on the modulation of GABAA or NMDA receptors by Luteolin-7,3'-diglucoside. The parent compound, luteolin , has been shown to act as a negative modulator of GABAA receptors, suggesting it can inhibit GABA-mediated currents. nih.govresearchgate.netnih.govresearchgate.net This activity is dependent on the receptor's subunit composition. nih.govresearchgate.net However, information regarding the specific action of Luteolin-7,3'-diglucoside on these neurotransmitter receptors is currently unavailable.

Cyclooxygenase (COX-1, COX-2) Inhibition

While direct studies on Luteolin-7,3'-diglucoside's inhibition of COX-1 and COX-2 are limited, research on the related compound, luteolin-7-O-glucoside, provides valuable insights. In a study using lipopolysaccharide (LPS)-activated RAW 264.7 cells, both luteolin and luteolin-7-O-glucoside were found to inhibit the production of prostaglandin E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2), an enzyme crucial for its synthesis. nih.gov Luteolin demonstrated a more potent inhibitory effect compared to its glycoside form. nih.gov The anti-inflammatory actions of luteolin are attributed to its ability to inhibit major inflammatory signaling pathways, such as NF-κΒ, which in turn leads to the reduced expression of pro-inflammatory mediators including COX-2. nih.gov

It is important to note that the structural differences between luteolin and its glycosides, such as Luteolin-7,3'-diglucoside, can influence their biological activity. The presence of glucose moieties can affect the molecule's ability to interact with target enzymes.

Cytochrome P450 (CYP) Interactions

The interaction of flavonoids and their metabolites with cytochrome P450 (CYP) enzymes is a critical area of study due to the potential for food-drug interactions. A study investigating the interactions of luteolin and its sulfate (B86663) and glucuronic acid conjugates with key human CYP enzymes (CYP2C9, CYP2C19, and CYP3A4) revealed that the conjugated metabolites of luteolin showed no or only weak inhibitory action on these enzymes. nih.gov This suggests that while the parent compound, luteolin, may have interactions with CYP enzymes, its conjugated forms, which are more prevalent in the bloodstream after ingestion, are less likely to cause significant pharmacokinetic interactions through CYP inhibition. nih.gov

Further research is necessary to specifically determine the interaction profile of Luteolin-7,3'-diglucoside with the full spectrum of CYP enzymes to fully understand its potential for drug metabolism interactions.

Other Investigated Biological Activities

Beyond its anti-inflammatory and metabolic interactions, Luteolin-7,3'-diglucoside and its aglycone, luteolin, have been investigated for a variety of other potential therapeutic applications.

Anti-Cataract Activity in Ocular Models

Luteolin-7,3'-diglucoside has demonstrated significant potential in preventing the formation of cataracts. In an ex vivo study using ovine lenses, Luteolin-7,3'-diglucoside at a concentration of 10 µM significantly inhibited the development of cataracts induced by a hypotonic solution over a 24-hour period. medchemexpress.comabmole.com This protective effect is likely linked to the antioxidant properties of the compound, which can counteract the oxidative stress implicated in cataractogenesis. cymitquimica.com

In a related in vivo study, the aglycone luteolin was shown to prevent selenite-induced cataracts in rat pups. nih.gov Luteolin treatment enhanced the activities of antioxidant enzymes, reduced levels of reactive oxygen species, and stabilized the membrane integrity of the lens. nih.gov These findings support the potential of luteolin and its glycosides as anti-cataract agents. Furthermore, a patent has been filed for the use of luteolin-7-O-glucoside and luteolin-7-O-glucuronide in protecting retinal pigment epithelial cells from blue light-induced damage, highlighting the broader potential of these compounds in ocular health. wipo.int

Potential in Neurological and Pain Management (from plant extracts)

Research into plant extracts containing luteolin and its glycosides has pointed towards their potential benefits in neurological health and pain management. Luteolin has been reported to possess anti-inflammatory, antioxidant, neuroprotective, and analgesic properties. researchgate.netresearchgate.net These effects are attributed to its ability to modulate various molecular pathways involved in chronic inflammatory and neuropathic pain. researchgate.net

Studies on luteolin-7-O-glucoside have shown neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced damage in neuronal cell models. nih.gov The compound was found to prevent mitochondrial membrane depolarization, decrease caspase-3 activity (a marker of apoptosis), and inhibit acetylcholinesterase activity. nih.gov It also demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines like TNF-α and increasing the release of the anti-inflammatory cytokine IL-10. nih.gov These mechanisms suggest that luteolin and its glycosides could be valuable in managing neurological disorders where inflammation and oxidative stress play a significant role. researchgate.net

Antimutagenic Activity

The chemical structure of luteolin, particularly the double bond in the C ring and the presence of hydroxyl groups, contributes to its ability to chelate metal ions and scavenge reactive oxygen species, thereby protecting cells from oxidative damage that can lead to mutations. mdpi.com Further investigation is needed to specifically quantify the antimutagenic potential of Luteolin-7,3'-diglucoside.

Challenges and Future Research Directions

Full Elucidation of Biosynthetic Pathways for Luteolin-7,3'-diglucoside

The biosynthesis of Luteolin-7,3'-diglucoside is a multi-step process involving the phenylpropanoid and flavonoid pathways. nih.govresearchgate.net The journey begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core luteolin (B72000) structure. researchgate.net Key enzymes in this process include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavone (B191248) synthase (FNS). researchgate.net

The final and defining steps in the formation of Luteolin-7,3'-diglucoside involve glycosylation, where two glucose molecules are attached to the luteolin aglycone at the 7 and 3' positions. The specific enzymes responsible for this dual glycosylation, particularly the precise glucosyltransferases and their sequential action, are still under active investigation. While the general flavonoid biosynthetic pathway is well-characterized, the specific enzymes and regulatory mechanisms that lead to the formation of this particular diglucoside are not fully understood. researchgate.net Some research suggests that luteolin can be formed from eriodictyol (B191197) via flavone synthase, which is itself derived from naringenin (B18129) by flavonoid 3′-hydroxylase (F3′H). researchgate.net Further research is needed to fully map out the enzymatic steps and regulatory networks controlling the production of Luteolin-7,3'-diglucoside in various plant species.

Comprehensive Pharmacokinetic Characterization Across Diverse Preclinical Models

Understanding how Luteolin-7,3'-diglucoside is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its therapeutic potential. However, pharmacokinetic data specifically for Luteolin-7,3'-diglucoside is limited. Studies on the related compound, luteolin-7-O-glucoside, reveal that it is often hydrolyzed to its aglycone, luteolin, in the gastrointestinal tract before absorption. acs.org This suggests that the bioavailability of the glycoside form may be low.

In preclinical rat models, after oral administration of luteolin-7-O-glucoside, it was found to be biotransformed into luteolin, and the native glycoside was not detected in the plasma. acs.orgbohrium.compharmjournal.ru The oral bioavailability of luteolin itself is also relatively low, estimated to be around 26% in rats, due to a significant first-pass effect. acs.orgresearchgate.net The primary metabolites found in plasma after oral administration of luteolin-7-glycoside are luteolin-diglucuronide and luteolin-glucuronide. bohrium.compharmjournal.ru More comprehensive pharmacokinetic studies on Luteolin-7,3'-diglucoside across a variety of preclinical models are necessary to determine its metabolic fate, bioavailability, and to identify its active metabolites.

Table 1: Pharmacokinetic Parameters of Luteolin and Luteolin-7-O-glucoside in Rats

| Compound | Administration Route | Dose | Bioavailability | Key Metabolites |

| Luteolin | Oral | 100 mg/kg | 26 ± 6% | Luteolin conjugates |

| Luteolin | Intravenous | 10 mg/kg | - | Luteolin conjugates |

| Luteolin-7-O-glucoside | Oral | 1 g/kg | ~10 ± 2% | Luteolin, Luteolin-diglucuronide, Luteolin-glucuronide |

| Luteolin-7-O-glucoside | Intravenous | 10 mg/kg | - | Not detected |

Data compiled from studies on rats. acs.orgresearchgate.net

Further Identification and Validation of Specific Molecular Targets and Signaling Networks

Research has begun to uncover the molecular targets and signaling pathways influenced by luteolin and its glycosides. Luteolin has been shown to modulate various signaling pathways involved in inflammation and cancer, such as the PI3K/AKT, NF-κB, and AP-1 pathways. nih.govnih.gov For instance, luteolin can inhibit the activation of NF-κB and AP-1, key transcription factors in the inflammatory response. nih.gov

Specifically, Luteolin-7-diglucuronide, a major metabolite, has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and can upregulate the phosphorylation of AMPK. medchemexpress.com Luteolin-7-O-glucoside has also been shown to inhibit the TLR4/NF-κB pathway, reducing inflammatory factors. nih.gov However, the specific molecular interactions and downstream effects of Luteolin-7,3'-diglucoside itself are not as well-defined. Further research is required to identify and validate the direct molecular targets of this specific diglucoside and to understand how it modulates cellular signaling networks to exert its biological effects.

Investigation of Potential Synergistic and Antagonistic Effects with Other Phytochemicals

Phytochemicals in nature rarely act in isolation. Investigating the potential synergistic or antagonistic interactions between Luteolin-7,3'-diglucoside and other plant-derived compounds is a critical area of research. For example, a study on the antioxidant effects of luteolin and chlorogenic acid demonstrated a synergistic interaction, where the combined effect was greater than the sum of their individual effects. researchgate.net